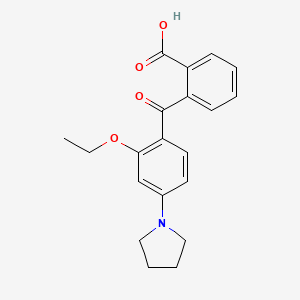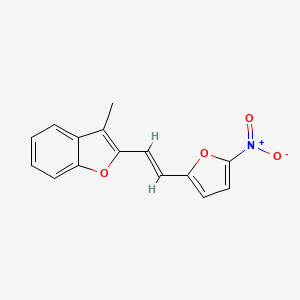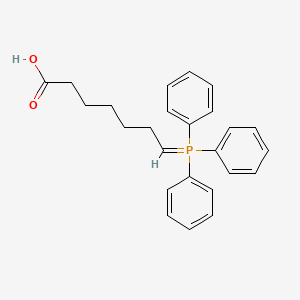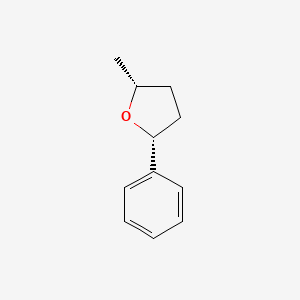
Cis-2-methyl-5-phenyltetrahydrofuran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cis-2-methyl-5-phenyltetrahydrofuran: is an organic compound with the molecular formula C11H14O It is a tetrahydrofuran derivative, characterized by a five-membered ring containing one oxygen atom, with a methyl group and a phenyl group attached at the 2 and 5 positions, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cis-2-methyl-5-phenyltetrahydrofuran typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of 2,5-dimethylfuran as a starting material, which undergoes a series of reactions including ring-opening, aldol condensation, and hydrogenation-cyclization to form the desired tetrahydrofuran derivative .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of efficient catalysts and reaction conditions to maximize yield and purity. The process may also involve continuous flow reactors to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions: Cis-2-methyl-5-phenyltetrahydrofuran can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can lead to the formation of alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are used under appropriate conditions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted tetrahydrofuran derivatives
Scientific Research Applications
Cis-2-methyl-5-phenyltetrahydrofuran has several applications in scientific research, including:
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and stereochemistry.
Biology:
- Investigated for its potential biological activity and interactions with biomolecules.
Medicine:
- Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry:
Mechanism of Action
The mechanism of action of cis-2-methyl-5-phenyltetrahydrofuran involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
2-methyltetrahydrofuran: A solvent with similar structural features but different functional properties.
2,5-dimethyltetrahydrofuran: Another tetrahydrofuran derivative with distinct chemical behavior.
Tetrahydrofuran: The parent compound, widely used as a solvent in organic synthesis
Uniqueness: Cis-2-methyl-5-phenyltetrahydrofuran is unique due to the presence of both a methyl and a phenyl group, which impart specific steric and electronic properties. These features can influence its reactivity and interactions with other molecules, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C11H14O |
|---|---|
Molecular Weight |
162.23 g/mol |
IUPAC Name |
(2R,5R)-2-methyl-5-phenyloxolane |
InChI |
InChI=1S/C11H14O/c1-9-7-8-11(12-9)10-5-3-2-4-6-10/h2-6,9,11H,7-8H2,1H3/t9-,11-/m1/s1 |
InChI Key |
MAPLHIRYLFONGA-MWLCHTKSSA-N |
Isomeric SMILES |
C[C@@H]1CC[C@@H](O1)C2=CC=CC=C2 |
Canonical SMILES |
CC1CCC(O1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-(4-Chlorophenyl)[1,2]oxazolo[4,5-d]pyrimidine-3,7(2H,4H)-dione](/img/structure/B15210524.png)

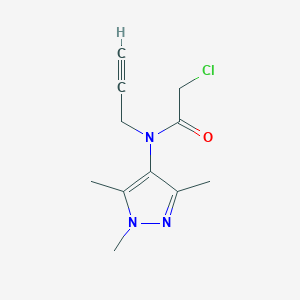
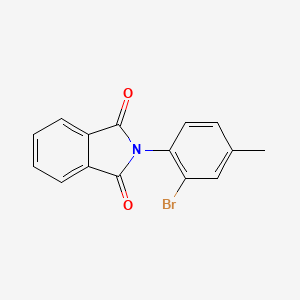
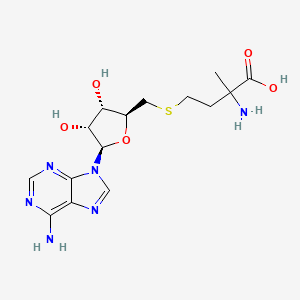
![2-(Cyanomethyl)benzo[d]oxazole-5-acrylic acid](/img/structure/B15210549.png)

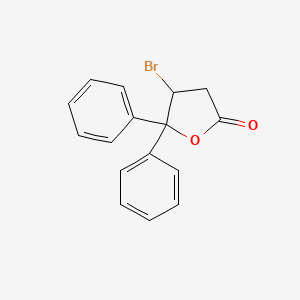
![N-Methylhexahydrocyclopenta[c]pyrrol-2(1H)-amine](/img/structure/B15210571.png)
